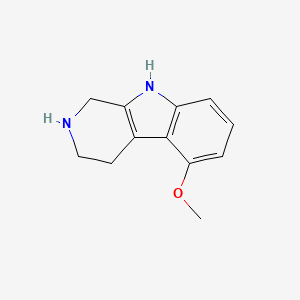

5-Methoxytryptoline

描述

属性

IUPAC Name |

5-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-15-11-4-2-3-9-12(11)8-5-6-13-7-10(8)14-9/h2-4,13-14H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZWHBCLJCKHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3=C(N2)CNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184522 | |

| Record name | 5-Methoxytryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30439-19-1 | |

| Record name | 5-Methoxytryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030439191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件: 5-甲氧基-2,3,4,9-四氢-1H-β-咔啉的合成通常涉及 Pictet-Spengler 反应,其中色胺衍生物在酸性条件下与醛或酮反应。 反应条件通常包括使用甲醇作为溶剂,并使用盐酸等催化剂 .

工业生产方法: 该化合物的工业生产方法尚未得到广泛记录。 大规模合成可能遵循与实验室合成类似的路线,并对产率和纯度进行优化。 这可能涉及连续流动反应器和先进的纯化技术,例如色谱法 .

化学反应分析

反应类型: 5-甲氧基-2,3,4,9-四氢-1H-β-咔啉会发生各种化学反应,包括:

氧化: 这种反应可以将四氢-β-咔啉转化为相应的β-咔啉。

还原: 还原反应可以进一步使化合物饱和,从而影响其药理性质。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

主要形成的产物:

氧化: β-咔啉衍生物。

还原: 更饱和的四氢-β-咔啉衍生物。

取代: 各种取代的β-咔啉衍生物.

科学研究应用

Neuropharmacological Applications

5-Methoxytryptoline is recognized for its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions are crucial for understanding its potential as a therapeutic agent in treating neuropsychiatric disorders.

- Serotonergic Activity : The compound acts as a potent agonist of several serotonin receptors, including 5-HT1, 5-HT2, and others. Its affinity for these receptors suggests that it may modulate mood and anxiety levels, making it a candidate for antidepressant and anxiolytic therapies .

- Behavioral Studies : Research has shown that this compound can induce behavioral changes in animal models, such as the head-twitch response in rodents, which is often used as a proxy for psychedelic effects. This indicates its potential role in psychopharmacology .

Cardioprotective Properties

Recent studies have highlighted the cardioprotective properties of this compound, particularly in the context of ischemic injury.

- Cardiac Tissue Protection : The compound has been shown to reduce cardiac tissue injury induced by doxorubicin, a chemotherapeutic agent known for its cardiotoxic effects. It operates by lowering serum creatine kinase-MB levels, which are indicative of myocardial damage .

- Mechanisms of Action : The cardioprotective effects may be attributed to its ability to act on serotonin receptors that influence vascular tone and cardiac function. This opens avenues for further research into its use in preventing chemotherapy-induced cardiac damage .

Role in Cancer Treatment

In addition to its cardioprotective effects, this compound has been investigated for its role in cancer therapy.

- Mitigating Anemia : Clinical trials have explored the use of this compound alongside cisplatin chemotherapy to mitigate anemia in patients with metastatic lung cancer. Results indicated that patients receiving the compound experienced less severe drops in hemoglobin levels compared to those who did not .

Synthesis and Pharmaceutical Development

The compound serves as a precursor in the synthesis of various pharmaceuticals targeting serotonin receptors.

- Pharmaceutical Applications : As a non-selective serotonin receptor agonist, this compound is utilized in developing new medications aimed at treating mood disorders and other psychiatric conditions. Its unique pharmacological profile makes it an attractive candidate for drug development .

Research and Development Insights

Several studies have focused on the structure-activity relationships of this compound derivatives, providing insights into their pharmacological profiles.

- Structural Analysis : Investigations into the molecular structure of this compound have revealed valuable information about how modifications can enhance or alter its activity at various serotonin receptors. This knowledge is critical for designing new compounds with improved therapeutic efficacy .

Data Table: Summary of Applications

作用机制

5-甲氧基-2,3,4,9-四氢-1H-β-咔啉的主要作用机制涉及抑制单胺氧化酶 A 型 (MAO-A) 酶。这种抑制导致脑中单胺类神经递质(如血清素和去甲肾上腺素)的水平升高,从而可能产生抗抑郁和抗焦虑作用。 该化合物还会与血清素受体相互作用,进一步影响情绪和认知功能 .

类似化合物:

色胺: 另一种具有类似 MAO-A 抑制特性的β-咔啉衍生物。

哈曼: 以其神经保护和认知增强作用而闻名。

哈马林: 在传统医学中使用,以其精神活性而闻名

独特性: 5-甲氧基-2,3,4,9-四氢-1H-β-咔啉因其特异性的甲氧基取代而具有独特性,这会影响其药理特征。 这种取代与其他β-咔啉相比增强了其 MAO-A 抑制活性,使其成为治疗应用的关注化合物 .

相似化合物的比较

Tetrahydro-β-Carbolines (THβCs)

THβCs share the core β-carboline structure with 5-MeOTL but differ in substituents. For example:

- Tryptoline (Tp) : The unsubstituted THβC analog lacks the 5-methoxy group. While Tp weakly inhibits [³H]5-HT uptake, it increases prolactin secretion via both pre- and postsynaptic serotonergic mechanisms, unlike 5-MeOTL’s postsynaptic dominance .

- 5-Hydroxytryptoline (5-OHT) : Substituted with a 5-hydroxy group, 5-OHT exhibits moderate serotonin uptake inhibition and acts presynaptically to enhance prolactin release .

Key Difference: The 5-methoxy group in 5-MeOTL confers higher affinity for [³H]imipramine binding sites compared to Tp or 5-OHT, making it a stronger candidate for endogenous SERT modulation .

Pinoline (6-Methoxy-THβC)

Pinoline, a conformationally restricted THβC, is often ambiguously termed “5-methoxytryptoline” due to divergent ring-numbering conventions. Structurally, it is a 6-methoxy-THβC and a melatonin metabolite . Unlike 5-MeOTL, pinoline’s role in serotonin transport remains unclear, though it shares functional overlaps in circadian regulation due to its pineal gland origin .

Comparison with Functionally Similar Compounds

5-Methoxytryptamine (5-MeOT)

5-MeOT, a simple tryptamine with a 5-methoxy group, is a non-selective 5-HT receptor agonist .

Melatonin

Melatonin, an N-acetylated 5-methoxytryptamine derivative, regulates sleep-wake cycles via melatonin receptors. While both 5-MeOTL and melatonin originate in the pineal gland, melatonin lacks direct SERT interaction, instead modulating circadian rhythms through distinct pathways .

α-Acid Glycoprotein

This plasma protein enhances [³H]5-HT uptake while inhibiting [³H]imipramine binding, contrasting with 5-MeOTL’s dual inhibition. Its mechanism involves allosteric SERT modulation, independent of β-carboline structures .

Research Findings and Contradictions

- Mechanistic Divergence : While 5-MeOTL and Tp both enhance prolactin secretion, 5-MeOTL acts postsynaptically, whereas Tp affects both pre- and postsynaptic sites .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Mechanistic and Pharmacological Profiles

生物活性

5-Methoxytryptoline (5-MT) is an indole alkaloid that has garnered attention for its potential biological activities, particularly in relation to neurotransmission and neuropharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of 5-MT.

5-MT is a derivative of tryptamine, characterized by a methoxy group at the 5-position of the indole ring. It is metabolically linked to serotonin (5-hydroxytryptamine, 5-HT) and melatonin, suggesting its involvement in serotonergic pathways. The metabolism of 5-MT can occur via cytochrome P450 enzymes, particularly CYP2D6, which catalyzes its O-demethylation to serotonin. This metabolic pathway has implications for understanding its neurophysiological effects and interactions with other psychoactive substances .

Neurotransmitter Interaction

Research indicates that 5-MT exhibits agonistic activity at various serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in mood regulation and cognitive functions. In vitro studies have shown that 5-MT can enhance the expression of the 5-HT2A receptor in neuronal cells, potentially influencing synaptic plasticity and neurogenesis .

Impact on Behavior

Behavioral studies involving animal models have demonstrated that administration of 5-MT can alter locomotor activity and anxiety-related behaviors. For instance, a study showed that rats treated with 5-MT exhibited reduced anxiety-like behaviors in elevated plus-maze tests, suggesting anxiolytic properties .

Case Studies

A longitudinal case study involving a patient with chronic refractory post-traumatic stress disorder (PTSD) highlights the therapeutic potential of compounds related to 5-MT. The subject reported significant reductions in PTSD symptoms following treatment with substances containing similar tryptamine structures, which may share pharmacological properties with 5-MT .

Data Tables

The following table summarizes key findings related to the pharmacological activity of 5-MT:

The mechanisms through which 5-MT exerts its biological effects involve modulation of serotonergic pathways. The activation of the 5-HT2A receptor leads to downstream signaling cascades that affect neurotransmitter release and neuronal excitability. Additionally, the interaction with CYP2D6 indicates that genetic variations in this enzyme may influence individual responses to compounds like 5-MT .

常见问题

Q. How can researchers ensure data integrity in high-throughput screening of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。